molecular formula C6H6N2O B032264 6-Aminonicotinaldehyde CAS No. 69879-22-7

6-Aminonicotinaldehyde

Cat. No. B032264
CAS RN: 69879-22-7
M. Wt: 122.12 g/mol
InChI Key: BMNPVMQSUPTGFD-UHFFFAOYSA-N
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Description

6-Aminonicotinaldehyde is a compound that could be of interest in various chemical and pharmaceutical applications due to its potential as a building block for more complex molecules. Its structural features suggest it might participate in a range of chemical reactions, contributing to the synthesis of diverse compounds.

Synthesis Analysis

The synthesis of compounds similar to 6-Aminonicotinaldehyde often involves complex organic reactions. For instance, asymmetric synthesis methods for α-amino acids and related compounds involve transformations that might be applicable to 6-Aminonicotinaldehyde synthesis, considering its amino and aldehyde functional groups (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The molecular structure of 6-Aminonicotinaldehyde, featuring an amino group attached to a nicotinaldehyde framework, suggests it could exhibit specific electronic and steric characteristics. These features may influence its reactivity and interaction with other molecules, a common theme in the study of molecular interactions in compounds like D-amino acids (Pollegioni, Rosini, & Molla, 2020).

Chemical Reactions and Properties

Compounds with functionalities similar to 6-Aminonicotinaldehyde are involved in a variety of chemical reactions, including condensation, nucleophilic addition, and Schiff base formation. These reactions are fundamental in the synthesis of more complex molecules, including peptides and heterocyclic compounds. The interaction of amino acids with other molecules, leading to the formation of peptides, could be paralleled in reactions involving 6-Aminonicotinaldehyde (Kiss, Kardos, Vass, & Fülöp, 2018).

Scientific Research Applications

  • Neurological Research : Bielicki and Krieglstein (1976) found that 6-aminonicotinamide treatment significantly reduces GABA and glutamate concentrations in rat brains. This finding is important for studying neurological symptoms and the GABA-shunt pathway in the nervous system (Bielicki & Krieglstein, 1976).

  • Developmental Biology : Morris et al. (1985) observed that 6-aminonicotinamide impairs brain development in neonatal rats by reducing ornithine decarboxylase activity and its reactivity to growth stimuli (Morris et al., 1985).

  • Diabetes Research : Ammon and Steinke (1972) reported that 6-aminonicotinamide (6-AN) can induce experimental diabetes in rats by interfering with NADPH metabolism within beta cells, leading to significant hyperglycemia (Ammon & Steinke, 1972).

  • Cancer Research : Dietrich, Friedland, and Kaplan (1958) found that 6-Aminonicotinamide reduces mitochondrial activity and alters energy metabolism in various cancers, potentially affecting tumor growth (Dietrich, Friedland, & Kaplan, 1958).

  • Biochemical Pathway Analysis : Almugadam et al. (2018) discovered that 6-aminonicotinamide (6AN) effectively inhibits the pentose phosphate pathway in Leishmania promastigotes, potentially causing cell death by disrupting the PPP enzyme complex (Almugadam et al., 2018).

  • Glucose Metabolism Study : Hothersall et al. (1981) noted that 6'-aminonicotinamide treatment significantly decreases glucose utilization in the rat brain, affecting various pathways and metabolites (Hothersall et al., 1981).

  • Antitumor Activity : Koutcher et al. (1996) reported that 6aminonicotinamide (6AN) can delay tumor growth in mammary carcinoma mice, and its combination with radiation causes greater tumor growth delay than either treatment alone (Koutcher et al., 1996).

Safety And Hazards

6-Aminonicotinaldehyde is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

6-aminopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNPVMQSUPTGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593440
Record name 6-Aminopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminonicotinaldehyde

CAS RN

69879-22-7
Record name 6-Aminopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminopyridine-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a suspension of 1 g of 6-aminopyridine-3-carbonitrile in 20 mL of toluene cooled to −78° C. are added dropwise 15 mL of a 1.2 M solution of diisobutylaluminum hydride in toluene. The reaction medium is stirred for 30 minutes at −78° C. and is then allowed to warm slowly to 20° C. After cooling again to −78° C., 6 mL of water are added slowly and the resulting mixture is stirred for 1 hour at −78° C. The reaction medium is stirred for 16 hours at 20° C., treated with 20 mL of 2.5 N hydrochloric acid, stirred for 20 minutes, basified by addition of concentrated sodium hydroxide and extracted three times with 100 mL of dichloromethane. The combined organic phases are dried and concentrated to dryness under reduced pressure. The residue is taken up in 40 mL of ethyl acetate and 40 mL of saturated sodium bisulfite solution. The aqueous phase is washed twice with 40 mL of ethyl acetate, basified to about pH 14 by addition of concentrated sodium hydroxide, and extracted three times with 50 mL of dichloromethane. The combined organic phases are dried and concentrated to dryness under reduced pressure to give 200 mg of crude 6-aminopyridine-3-carboxaldehyde in the form of a yellow powder, which is used without further purification.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Amino-5-cyanopyridine (1.02 g) was dissolved in THF (40 ml) and added with Lithium aluminum hydride (637 mg) and the whole was stirred at room temperature for 2 hours. Water was added thereto to stop the reaction, and the whole was added with a saturated sodium sulfate aqueous solution and subjected to filtration through Celite. The residue obtained by concentration of the filtrate was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (1.04 g) as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SK Saxena, OP Agrawal, A Pathak - International Journal of …, 2022 - researchgate.net
… The reaction mixture contains 10 mmol of Pyrrolidine, 6.7 mmol of chroman-4-one and 10 mmol of 6-aminonicotinaldehyde were mixed in dry Methanol stirred at room temperature up to …
Number of citations: 2 www.researchgate.net
K Yuan, M Ji, S Xie, Z Qiu, W Chen, W Min… - Journal of Medicinal …, 2021 - ACS Publications
… The commercially available N-substituent piperazine reacted with 6-aminonicotinic acid give intermediates 2a–2d through the condensation reaction or 6-aminonicotinaldehyde to give …
Number of citations: 8 pubs.acs.org
W Chen, M Ji, H Cheng, M Zheng, F Xia… - Journal of Medicinal …, 2022 - ACS Publications
Breast cancer is the most common tumor in women, and selective cyclin-dependent kinase (CDK) 4/6 inhibitors played an important role in the treatment of breast cancer. Therefore, …
Number of citations: 3 pubs.acs.org
K Yuan, W Min, X Wang, J Li, W Kuang… - Future Medicinal …, 2020 - Future Science
Aim: CDK4 and 6 are the key initiators in the transition from G1 to S phase in the cell cycle; thus, inhibition of CDK4/6 is a promising strategy for cancer treatment. Materials & methods: …
Number of citations: 12 www.future-science.com
K Yuan, H Shen, M Zheng, F Xia, Q Li… - Journal of Medicinal …, 2023 - ACS Publications
… Commercially available 6-aminonicotinaldehyde M1 (1.22 g, 10 mmol) and 1-isopropylpiperazine (1.54 g, 12 mmol) were dissolved in 1,2-dichloroethane (50 mL), and then the mixture …
Number of citations: 3 pubs.acs.org
K Yuan, Z Li, W Kuang, X Wang, M Ji, J Li, W Min… - 2021 - researchsquare.com
Prostate cancer (PCa) is one of the most prevalent cancers in men worldwide, and hormonal therapy plays a key role in the treatment of PCa. However, the inevitable drug resistance of …
Number of citations: 3 www.researchsquare.com

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